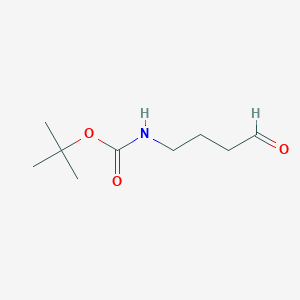

tert-Butyl (4-oxobutyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZDTEUFFZSQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573799 | |

| Record name | tert-Butyl (4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84766-90-5 | |

| Record name | tert-Butyl (4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-Depth Technical Guide to tert-Butyl (4-oxobutyl)carbamate

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its core chemical properties, structure, synthesis, and critical applications, grounding our discussion in established scientific principles and methodologies.

This compound, also known as 4-(Boc-amino)butanal, is a valuable intermediate in modern organic synthesis.[1] Its structure uniquely combines a terminal aldehyde with an amine protected by a tert-butyloxycarbonyl (Boc) group.[1] This arrangement offers a powerful tool for medicinal and synthetic chemists, enabling sequential, chemoselective reactions. The aldehyde provides a reactive handle for nucleophilic additions, condensations, and other carbon-carbon bond-forming reactions, while the Boc-protected amine remains inert to a wide range of conditions until its strategic removal is desired.[1] This dual functionality makes it a cornerstone for constructing complex molecular architectures, particularly in the synthesis of pharmaceutically active compounds like enzyme inhibitors and protein degraders.[1]

Core Physicochemical and Structural Characteristics

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, reactivity, and analytical profile.

Key Properties Summary

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 84766-90-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2][4] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-(4-oxobutyl)carbamate | [1][2] |

| Synonyms | 4-(Boc-amino)butanal, N-Boc-4-aminobutanal | [1][2] |

| Appearance | White solid or liquid/solid | [4] |

| Boiling Point | 295.3 ± 23.0 °C (Predicted) | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCC=O | [1][2] |

| InChI Key | CRZDTEUFFZSQAY-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Conformation

The structure of this compound is defined by its two key functional groups:

-

The Aldehyde Group (-CHO): The terminal aldehyde is a highly electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is the primary driver for its use in chain elongation and molecular diversification.

-

The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine. Its steric bulk and electronic properties render the nitrogen lone pair non-nucleophilic under neutral or basic conditions. A key feature of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which allows for selective deprotection without disturbing other acid-sensitive functionalities.[1][5] This facile cleavage proceeds via a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[1]

Synthesis and Handling

The reliable synthesis of this compound is crucial for its application. The most common and efficient laboratory-scale preparation involves the selective oxidation of a precursor alcohol.

Synthetic Workflow: Oxidation of tert-Butyl (4-hydroxybutyl)carbamate

The synthesis relies on the oxidation of the primary alcohol, tert-butyl (4-hydroxybutyl)carbamate, to the corresponding aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents are therefore required.

Experimental Protocol: Dess-Martin Oxidation

This protocol describes a self-validating system for synthesizing the title compound with high purity.

Rationale: Dess-Martin periodinane (DMP) is chosen for its mild reaction conditions, high chemoselectivity for primary alcohols, and operational simplicity, minimizing the risk of over-oxidation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup.

Methodology:

-

Preparation: To a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere, add solid Dess-Martin periodinane (1.1-1.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously until the layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.

Storage and Handling

To maintain stability, this compound should be stored at 2–8°C in airtight containers, protected from moisture and light.[1] Avoid exposure to strong acids or bases, which can cause decomposition or deprotection.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.[6][7][8]

Chemical Reactivity and Synthetic Applications

The synthetic power of this molecule lies in the orthogonal reactivity of its two functional groups. The aldehyde can be selectively transformed in the presence of the stable Boc-protected amine.

Reactions at the Aldehyde Moiety

The electrophilic aldehyde is a versatile handle for building molecular complexity.

-

Reductive Amination: A cornerstone reaction where the aldehyde condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to furnish a new secondary or tertiary amine. This is a highly reliable and widely used method in drug discovery for library synthesis.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene. The Wittig reaction provides access to both (E) and (Z) alkenes depending on the ylide used, while the HWE reaction typically yields the (E)-alkene with high stereoselectivity.

-

Nucleophilic Addition: Organometallic reagents like Grignard or organolithium compounds add to the aldehyde to form secondary alcohols, extending the carbon skeleton.

-

Cyclization Reactions: The aldehyde can participate in intramolecular reactions. For example, substituted derivatives have been shown to form cyclic N-Boc-acyliminium ions, which can be trapped by nucleophiles to create cyclic α-aminophosphonates.

Deprotection of the Boc Group

The removal of the Boc group is typically the final step before utilizing the primary amine functionality.

-

Mechanism: The deprotection is achieved under mild acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard protocol. The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine as its corresponding salt (e.g., trifluoroacetate salt).[1]

Role in Drug Development and Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in numerous biologically active molecules.

-

Intermediate for Lacosamide: Derivatives of tert-butyl carbamate are used in the synthesis of Lacosamide, a medication for treating epilepsy and neuropathic pain.[9] The Boc group serves as a crucial protecting group during the construction of the drug's backbone.[9]

-

Synthesis of Enzyme Inhibitors: The aminobutyl scaffold is a common feature in inhibitors targeting enzymes like proteases and kinases. This reagent provides a direct route to introduce this pharmacophore.

-

PROTACs and Molecular Glues: In the rapidly advancing field of targeted protein degradation, this building block is used to construct the linker components of Proteolysis Targeting Chimeras (PROTACs). For instance, it has been used as an intermediate in the synthesis of MDM2 protein degraders, which hold potential in cancer therapy.[1]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).[10]

-

¹H NMR: Key expected signals include a singlet around δ 1.4-1.5 ppm (9H, -C(CH₃)₃), a broad singlet for the -NH proton, multiplets for the methylene protons (-CH₂-), and a characteristic triplet around δ 9.7-9.8 ppm (1H, -CHO).[11][12]

-

¹³C NMR: Expected signals will confirm the carbonyl carbons of the carbamate (~156 ppm) and the aldehyde (~202 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the aliphatic carbons.[11][12]

Mass Spectrometry (MS)

Objective: To validate the molecular weight and elemental formula.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.[10]

-

Analysis: Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]

-

Expected Result: The high-resolution mass spectrum (HRMS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the molecular formula C₉H₁₇NO₃ (exact mass 187.12084 g/mol ).[1][2]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Protocol:

-

Sample Preparation: Analyze as a thin film (for oils) or a KBr pellet (for solids).

-

Expected Result: The IR spectrum will show characteristic vibrational frequencies, including a strong C=O stretch for the carbamate around 1680-1720 cm⁻¹ and a distinct C=O stretch for the aldehyde in the same region, as well as C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.[1]

References

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents (CN102020589B).

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

-

This compound | C9H17NO3 | CID 15534785. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

(PDF) γ-Aminobutyrate (GABA) Regulated Plant Defense: Mechanisms and Opportunities. Available at: [Link]

-

Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. ResearchGate. Available at: [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

-

1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available at: [Link]

-

SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

- 1. This compound | 84766-90-5 | Benchchem [benchchem.com]

- 2. This compound | C9H17NO3 | CID 15534785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 84766-90-5 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Boc-amino)butanal

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4-(Boc-amino)butanal, also known as tert-butyl (4-oxobutyl)carbamate. This bifunctional molecule is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor for more complex molecular architectures. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and thorough understanding of the process.

Strategic Importance of 4-(Boc-amino)butanal

4-(Boc-amino)butanal is a synthetic intermediate of significant interest due to its orthogonal functionalities: a terminal aldehyde and a carbamate-protected amine. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of nucleophilic and basic conditions, allowing for selective reactions at the aldehyde terminus.[1] The aldehyde itself is a versatile functional group, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations to build carbon-carbon and carbon-nitrogen bonds.

The Boc group's acid lability provides a straightforward deprotection step under mild acidic conditions, revealing the primary amine for subsequent derivatization.[1] This strategic combination makes 4-(Boc-amino)butanal a key component in the synthesis of peptidomimetics, enzyme inhibitors, and other complex target molecules.[2]

A Reliable Synthetic Pathway: From 4-Amino-1-butanol to the Target Aldehyde

The most common and reliable synthesis of 4-(Boc-amino)butanal is a two-step process commencing from the commercially available 4-amino-1-butanol. This pathway involves the protection of the amino group followed by the selective oxidation of the primary alcohol.

Step 1: N-Boc Protection of 4-Amino-1-butanol

The first step is the protection of the primary amine of 4-amino-1-butanol using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically performed under aqueous or anhydrous basic conditions and is known for its high efficiency and chemoselectivity.[1]

Causality of Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.

-

Base: A mild base such as sodium bicarbonate or triethylamine is used to neutralize the acidic proton of the ammonium salt formed in situ and to facilitate the nucleophilic attack of the amine on the (Boc)₂O.

-

Solvent: A biphasic system (e.g., water/dichloromethane) or a polar aprotic solvent like tetrahydrofuran (THF) is commonly employed to ensure the solubility of both the polar starting material and the less polar Boc-protected product.

Experimental Protocol: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

-

To a solution of 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of water and dichloromethane, add sodium bicarbonate (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, tert-butyl (4-hydroxybutyl)carbamate, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Step 2: Selective Oxidation to 4-(Boc-amino)butanal

The oxidation of the primary alcohol in tert-butyl (4-hydroxybutyl)carbamate to the corresponding aldehyde is a critical step that requires mild conditions to prevent over-oxidation to the carboxylic acid. Several methods are suitable for this transformation, with Dess-Martin Periodinane (DMP) and Swern oxidation being common choices. An alternative, milder option involves the use of manganese (IV) oxide.[3]

Causality of Experimental Choices:

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a reliable and high-yielding oxidation of primary alcohols to aldehydes under mild, neutral conditions at room temperature. It is particularly advantageous as it does not require harsh acidic or basic conditions that could compromise the Boc protecting group.

-

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), followed by the addition of the alcohol and a hindered base like triethylamine. It is highly effective but requires cryogenic temperatures (-78 °C) and careful handling of malodorous byproducts.

-

Manganese (IV) Oxide (MnO₂): Activated MnO₂ is a chemoselective reagent for the oxidation of allylic and benzylic alcohols. While less common for saturated primary alcohols, it can be effective, especially for sensitive substrates, and offers the advantage of simple workup by filtration.[3]

Experimental Protocol: Dess-Martin Oxidation of tert-Butyl (4-hydroxybutyl)carbamate

-

Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Note on Stability and Storage: Aldehydes can be susceptible to oxidation and polymerization. It is recommended to use 4-(Boc-amino)butanal immediately after purification. If storage is necessary, it should be kept under an inert atmosphere at low temperatures (-20 °C).

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(Boc-amino)butanal. The following section outlines the expected analytical data.

Spectroscopic Analysis

| Technique | Functional Group | Expected Observations |

| ¹H NMR | Aldehyde (-CHO) | A characteristic singlet or triplet at ~9.7 ppm. |

| Carbamate (-NH) | A broad singlet around 4.5-5.5 ppm. | |

| Methylene alpha to aldehyde (-CH₂CHO) | A triplet at ~2.5 ppm. | |

| Methylene alpha to carbamate (-CH₂NH-) | A multiplet around 3.1 ppm. | |

| Boc group (-C(CH₃)₃) | A sharp singlet at ~1.4 ppm, integrating to 9 protons. | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | A downfield signal around 202 ppm. |

| Carbamate Carbonyl (C=O) | A signal around 156 ppm. | |

| Boc Quaternary Carbon (-C (CH₃)₃) | A signal around 79 ppm. | |

| Boc Methyl Carbons (-C(CH₃ )₃) | A signal around 28 ppm. | |

| FT-IR | Aldehyde C-H Stretch | Two characteristic peaks around 2820 and 2720 cm⁻¹. |

| Aldehyde C=O Stretch | A strong, sharp absorption band around 1725 cm⁻¹. | |

| Carbamate C=O Stretch | A strong absorption band around 1680-1700 cm⁻¹. | |

| N-H Stretch | A peak around 3350 cm⁻¹. | |

| Mass Spec. | Molecular Ion [M+H]⁺ | Expected m/z = 188.1281 for C₉H₁₈NO₃⁺. |

Note: Specific chemical shifts may vary depending on the solvent used for analysis.

Physical Properties

| Property | Value | Source |

| CAS Number | 84766-90-5 | [4] |

| Molecular Formula | C₉H₁₇NO₃ | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of 4-(Boc-amino)butanal.

Caption: Overall synthetic workflow for 4-(Boc-amino)butanal.

Sources

A Comprehensive Technical Guide to the Solubility of tert-Butyl (4-oxobutyl)carbamate in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of tert-Butyl (4-oxobutyl)carbamate, a critical bifunctional intermediate in contemporary organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the theoretical and practical aspects of this compound's solubility, offering predictive insights and robust experimental protocols for its empirical determination.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, with a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol , is a valuable reagent in organic chemistry.[1][2] Its structure is characterized by two key functional groups: a terminal aldehyde and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[3] This dual functionality allows for its strategic incorporation into a wide array of complex molecular architectures, particularly in the synthesis of enzyme inhibitors and other biologically active compounds.[3] The Boc protecting group is favored for its stability under various reaction conditions and its facile, clean removal under mild acidic conditions.[3] The aldehyde group, on the other hand, provides a reactive handle for nucleophilic additions, condensations, and other carbon-carbon bond-forming reactions.[3]

Understanding the solubility of this compound is paramount for its effective use in synthesis. Proper solvent selection impacts reaction kinetics, yield, and purification efficiency. This guide aims to provide a comprehensive overview of its solubility profile, grounded in the principles of physical organic chemistry, and to equip the researcher with the tools to experimentally verify these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | [2] |

| Storage Temperature | -20 °C | [2] |

Predicted Solubility Profile in Common Organic Solvents

The polarity of the solvent will play a crucial role in its ability to dissolve the compound.[5] Polar solvents will interact favorably with the aldehyde and carbamate functionalities, while non-polar solvents will better solvate the hydrocarbon portions of the molecule.

Predicted Qualitative Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Poorly Soluble / Insoluble | The polar aldehyde and carbamate groups will limit solubility in highly non-polar solvents. |

| "Borderline" Polar Aprotic | Toluene, Diethyl Ether | Slightly to Moderately Soluble | These solvents offer a balance of polarity that can accommodate both the polar and non-polar regions of the molecule. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents are expected to be effective at solvating the entire molecule due to their intermediate polarity and ability to engage in dipole-dipole interactions. |

| Highly Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The high polarity of these solvents will strongly interact with the polar functional groups, likely leading to good solubility. |

| Polar Protic | Methanol, Ethanol | Soluble | The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate interaction with the carbonyls and the N-H of the carbamate. |

| Aqueous | Water | Poorly Soluble / Insoluble | The significant non-polar hydrocarbon character of the molecule will likely outweigh the polarity of the functional groups, leading to low aqueous solubility. |

A related compound, tert-butyl (4-bromobutyl)carbamate, is reported to be slightly soluble in chloroform, ethyl acetate, and methanol, which supports the predictions made above.[6]

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination of solubility is crucial for any application. The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid or oil in a given solvent.[7]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Scintillation vials or small glass test tubes with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance (readable to 0.1 mg)

-

Glass syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Evaporating dish or pre-weighed vial

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The goal is to have undissolved solute present to ensure saturation.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). This ensures that the solvent is fully saturated with the solute.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed (tared) vial. The filtration step is critical to remove any microscopic undissolved particles.

-

-

Quantification of the Dissolved Solute:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or mg/mL.

-

Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of supernatant withdrawn in mL) x 100

-

Caption: Experimental workflow for determining solubility.

Implications for Synthetic Chemistry

A thorough understanding of the solubility of this compound is crucial for its practical application:

-

Reaction Homogeneity: For solution-phase reactions, the compound must be fully soluble in the reaction solvent to ensure optimal reaction rates and avoid issues with reproducibility.

-

Purification: Knowledge of solubility is key for developing effective purification strategies.

-

Crystallization: If the compound is a solid at certain temperatures, its differential solubility in various solvents at different temperatures can be exploited for purification by crystallization.

-

Chromatography: Solvent selection for column chromatography is dependent on the solubility of the compound and its affinity for the stationary phase.

-

Extraction: The differential solubility of the compound in immiscible solvents (e.g., ethyl acetate and water) is the basis for its separation from impurities during aqueous workups.

-

-

Formulation: In drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) in various solvents and buffer systems is a critical parameter.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of any vapors and contact with skin and eyes.[10] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility characteristics. While quantitative data is sparse, a strong predictive understanding of its solubility can be derived from its molecular structure. This guide has provided a comprehensive predicted solubility profile and a detailed, robust experimental protocol for its empirical determination. By leveraging this information, researchers can optimize reaction conditions, streamline purification processes, and fully exploit the synthetic potential of this versatile building block.

References

-

LibreTexts. Solubility of Organic Compounds. (2023-08-31). [Link]

-

PubChem. This compound | C9H17NO3 | CID 15534785. [Link]

-

University of Connecticut. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27). [Link]

Sources

- 1. This compound | C9H17NO3 | CID 15534785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 84766-90-5 [sigmaaldrich.com]

- 3. This compound | 84766-90-5 | Benchchem [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Synthetic Utility of tert-Butyl (4-oxobutyl)carbamate

<An In-depth Technical Guide to tert-Butyl (4-oxobutyl)carbamate: Commercial Availability, Purity Assessment, and Handling

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 84766-90-5), a critical bifunctional building block in modern organic synthesis and drug development.[1] The document details its commercial availability, outlines a multi-modal strategy for rigorous purity assessment, discusses common process-related impurities, and provides best practices for its handling and storage. This guide is intended for researchers, chemists, and quality control professionals who require a thorough understanding of this reagent to ensure the reliability and reproducibility of their scientific outcomes.

This compound, also known as 4-(Boc-amino)butanal, is a valuable reagent characterized by the presence of a terminal aldehyde and a carbamate-protected amine.[2] The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonal reactivity makes the molecule an ideal intermediate for synthesizing complex organic structures, such as pharmaceutical intermediates, peptide mimetics, and specialized chemical linkers.

The aldehyde functionality provides a reactive handle for reductive amination, Wittig reactions, and other carbon-carbon bond-forming transformations. The protected amine, once deprotected, allows for subsequent amide bond formation or other nucleophilic additions. The successful execution of these synthetic steps is critically dependent on the purity of the starting carbamate. Impurities can lead to unpredictable side reactions, reduced yields, and complex purification challenges downstream.

Commercial Availability and Sourcing Considerations

This compound is readily available from a variety of chemical suppliers, catering to different scales and quality requirements, from research-grade to bulk quantities.

Key Causality in Supplier Choice: The selection of a supplier should not be based solely on cost. The intended application is the primary driver. For early-stage discovery chemistry, a research-grade purity of >95% may be sufficient. However, for later-stage development, particularly for GMP (Good Manufacturing Practice) applications, sourcing from a supplier with robust quality control and detailed Certificates of Analysis (CoA) is paramount.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Typical Stated Purity | Common Grades Offered | Notes |

| Sigma-Aldrich | ≥85% | Research Grade | Often available through partners like AstaTech, Inc.[3] |

| Benchchem | Inquire for details | Research & Bulk | Offers qualified products for various research needs.[4] |

| Guidechem | 95%, 97%, 98%, 99% | Research & Bulk | Aggregates multiple manufacturers, offering a range of purities.[1] |

| Fisher Scientific | 85% | Research Grade | Distributes products from suppliers like eMolecules.[5] |

Note: Purity levels and availability are subject to change. Always consult the supplier's specific product documentation.

A Multi-Modal Approach to Purity Verification

Relying solely on the supplier's stated purity is insufficient for rigorous scientific applications. A self-validating system of in-house analysis is crucial. No single analytical technique provides a complete purity profile; therefore, a combination of chromatographic and spectroscopic methods is the industry-standard approach.[6]

High-Performance Liquid Chromatography (HPLC)

Expertise: HPLC is the workhorse for determining the purity of non-volatile organic compounds.[6] For this compound, a reversed-phase (RP-HPLC) method is most effective. The principle is the partitioning of the analyte and its impurities between a non-polar stationary phase (like C18) and a polar mobile phase.[7][8] More polar impurities will elute earlier, while less polar impurities will be retained longer than the main compound.

Trustworthiness: The method is self-validating through the use of a UV detector. The carbamate itself does not have a strong chromophore, but it possesses sufficient absorbance at low wavelengths (~210 nm) for detection.[7] This allows for the quantification of all UV-active species as a percentage of the total area.

Protocol: Reversed-Phase HPLC Purity Assay

-

System Preparation:

-

Sample Preparation:

-

Accurately prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Filter the solution through a 0.45 µm syringe filter before injection.[7]

-

-

Gradient Elution:

-

Start with 20% B, ramp to 80% B over 15 minutes.[7]

-

Hold at 80% B for 5 minutes.

-

Return to 20% B and equilibrate for 5 minutes before the next injection.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by dividing the area of the main peak by the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: While HPLC provides quantitative purity, NMR spectroscopy confirms the chemical structure and can reveal impurities that may co-elute or are not UV-active. ¹H NMR is particularly powerful for identifying structurally similar impurities.

Trustworthiness: The chemical shifts and coupling constants are unique fingerprints of the molecule's structure. The integration of the signals should correspond to the number of protons in the structure. For example, the aldehydic proton should integrate to 1H, and the tert-butyl group should integrate to 9H. Any deviation or unexpected peaks signal the presence of impurities.

Protocol: ¹H NMR Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

~9.7 ppm: Triplet, 1H (Aldehyde, -CHO)

-

~4.8 ppm: Broad singlet, 1H (Amine, -NH)

-

~3.2 ppm: Quartet, 2H (Methylene adjacent to NH)

-

~2.5 ppm: Triplet, 2H (Methylene adjacent to CHO)

-

~1.8 ppm: Quintet, 2H (Central Methylene)

-

~1.4 ppm: Singlet, 9H (tert-Butyl, -C(CH₃)₃)

-

Common Impurities and Their Synthetic Origins

Understanding the synthetic route is key to predicting potential impurities. A common route involves the oxidation of the corresponding alcohol, tert-Butyl (4-hydroxybutyl)carbamate.[4]

Table 2: Common Impurities and Their Detection

| Impurity | Chemical Name | Origin | Primary Detection Method |

| Starting Material | tert-Butyl (4-hydroxybutyl)carbamate | Incomplete oxidation of the alcohol precursor.[4] | HPLC (elutes earlier than product), ¹H NMR (absence of aldehyde peak, presence of -CH₂OH signals) |

| Over-oxidation Product | 4-(tert-butoxycarbonylamino)butanoic acid | Oxidation of the aldehyde to a carboxylic acid.[4] | HPLC (highly polar, elutes very early), LC-MS (distinct mass) |

| Reagent-derived Salts | e.g., Triethylammonium chloride | From quenching bases used in certain oxidations (like Swern).[4] | Typically removed by aqueous workup; if present, detected by ion chromatography or NMR.[4] |

Handling, Storage, and Stability

Expertise: Aldehydes, particularly aliphatic ones, are susceptible to oxidation and polymerization. The stability of this compound is contingent on proper storage.

Trustworthiness: Following established handling protocols prevents the degradation of the high-purity material, ensuring its viability for synthesis.

-

Storage: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures, typically -20°C, to minimize degradation.[3] It is often supplied as a pale-yellow oil or semi-solid.[3]

-

Handling: Use only in a well-ventilated area or fume hood. Avoid exposure to air and moisture.[9] When handling, wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

-

Stability: The product is chemically stable under recommended storage conditions.[11] However, prolonged exposure to air can lead to oxidation to the corresponding carboxylic acid, reducing its purity and efficacy.

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. Its utility, however, is directly linked to its purity. Commercial sourcing provides a convenient starting point, but it must be complemented by a rigorous, multi-modal analytical strategy encompassing both chromatography and spectroscopy. By understanding the potential impurities arising from its synthesis and adhering to strict storage and handling protocols, researchers can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

This compound | C9H17NO3 | CID 15534785. PubChem, National Center for Biotechnology Information. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof.

-

Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Supporting Information - Characterization Data. [Source not further specified]. [Link]

-

VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. [Source not further specified]. [Link]

-

ANALYTICAL METHODS - Di-n-butyl phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Evaluation Guidelines For Air Sampling Methods Utilizing Chromatographic Analysis. Occupational Safety and Health Administration (OSHA). [Link]

-

1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

-

Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains. Applied and Environmental Microbiology, American Society for Microbiology. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H17NO3 | CID 15534785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 84766-90-5 [sigmaaldrich.com]

- 4. This compound | 84766-90-5 | Benchchem [benchchem.com]

- 5. eMolecules this compound | 84766-90-5 | 1G | Purity: | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

The Enduring Workhorse: A Technical Guide to Boc Protecting Group Chemistry in Modern Organic Synthesis

In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This principle of "protection and deprotection" is a cornerstone of synthetic strategy, enabling chemists to navigate complex molecular architectures with precision. Among the myriad of tools available for this purpose, the tert-butoxycarbonyl (Boc) protecting group stands as a titan, a reliable and versatile workhorse, particularly for the protection of amines. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theory, application, and practical nuances of Boc chemistry, grounded in field-proven insights and authoritative references.

The Boc Group: A Profile in Stability and Selective Lability

The tert-butoxycarbonyl group is a carbamate protecting group prized for its robustness under a wide range of reaction conditions, yet its susceptibility to mild acidic cleavage. This unique combination of stability and selective lability is the key to its widespread utility.

Chemical and Physical Properties:

-

Structure: The Boc group consists of a tert-butyl group attached to a carbonyl, which is in turn bonded to the nitrogen of the amine.

-

Stability: It is generally stable to most nucleophiles and basic conditions, making it compatible with a broad spectrum of synthetic transformations.[1] This stability allows for an orthogonal protection strategy, for instance, when used in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a common pairing in solid-phase peptide synthesis.[1]

-

Solubility: The introduction of the bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in organic solvents, a practical advantage that can simplify purification processes.[2][3]

The Chemistry of Protection: Introducing the Boc Group

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][3]

Mechanism of Boc Protection

The protection reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5][6] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group.[4][5][7] This leaving group can then deprotonate the newly formed carbamate or decompose to carbon dioxide and a tert-butoxide anion, which acts as the base.[4][5][6]

Caption: General workflow for the protection of an amine with Boc anhydride.

Experimental Protocol: General Procedure for N-Boc Protection

This protocol is a generalized starting point; specific substrates may require optimization of solvents, bases, and reaction times.

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system with water)

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium hydroxide (NaOH), or 4-Dimethylaminopyridine (DMAP))[3][8]

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution. The choice of base depends on the substrate and solvent system. For amino acids in aqueous media, NaOH is common, while for general amines in organic solvents, TEA or DMAP are frequently used.[3][6]

-

Add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the reaction mixture. The reaction is often exothermic.

-

Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the N-Boc protected amine by column chromatography on silica gel if necessary.[9]

Data Presentation: Common Conditions for Boc Protection

| Amine Substrate | Reagent | Base | Solvent | Typical Conditions |

| Aliphatic Amines | (Boc)₂O | TEA or DMAP | DCM or THF | Room Temperature, 1-4 hours |

| Aromatic Amines | (Boc)₂O | DMAP (catalytic) | Acetonitrile | Room Temperature, 2-6 hours[8] |

| Amino Acids | (Boc)₂O | NaOH or NaHCO₃ | Dioxane/Water or THF/Water | 0°C to Room Temperature, 2-12 hours |

| Water-Mediated | (Boc)₂O | None (catalyst-free) | Water/Acetone | Room Temperature, yields often high[9] |

The Chemistry of Deprotection: Liberating the Amine

The removal of the Boc group is typically achieved under acidic conditions.[4] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Mechanism of Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[4][5] This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5][6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[4][5]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Causality Behind Experimental Choices: The formation of the tert-butyl cation is a key step. This cation can act as an electrophile and alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[2][8] To mitigate this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation.[1][8]

Experimental Protocol: General Procedure for N-Boc Deprotection

Materials:

-

N-Boc protected amine

-

Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent, or a solid-supported acid)

-

Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane, Methanol, or Ethyl Acetate)[10]

-

Scavenger (optional, e.g., anisole, triethylsilane)

Procedure:

-

Dissolve the N-Boc protected amine in the chosen solvent.

-

If using, add the scavenger to the solution.

-

Slowly add the acid to the reaction mixture. A common choice is a solution of TFA in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane or methanol.[8][10]

-

Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is typically rapid.[10]

-

Upon completion, remove the excess acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free amine is desired, a basic workup is necessary.

-

Purify the product as needed.

Data Presentation: Common Conditions for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 15-60 minutes | Highly effective but corrosive. Scavengers are often recommended.[2][4][8] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 0°C to Room Temperature, 30-120 minutes | A common and cost-effective alternative to TFA.[8][10] |

| Phosphoric Acid (aqueous) | - | Room Temperature to 50°C | A milder and more environmentally benign option.[1][11] |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Can offer selectivity in the presence of other acid-labile groups.[3][8][10] |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or DCM | 0°C to Room Temperature | A milder, non-acidic method for sensitive substrates.[8][10] |

Orthogonal Strategies and Industrial Relevance

The true power of the Boc group is realized in the context of complex, multi-step syntheses where orthogonal protecting group strategies are essential. The acid-lability of Boc contrasts with the base-lability of Fmoc and the hydrogenolysis-lability of the carboxybenzyl (Cbz) group, allowing for the selective deprotection of one amine in the presence of others.[1][4] This orthogonality is the foundation of modern solid-phase peptide synthesis.

From an industrial and drug development perspective, process safety and green chemistry principles are critical. While effective, the use of strong, corrosive acids like TFA and chlorinated solvents like DCM is being scrutinized.[2][3] The development of milder and more environmentally friendly deprotection methods, such as the use of aqueous phosphoric acid or solid-supported acid catalysts, is an active area of research.[1][2][11] The potential for the tert-butyl cation to generate genotoxic impurities is also a significant consideration in pharmaceutical process development, necessitating careful control and analysis.[2][3]

Conclusion

The Boc protecting group, with its predictable reactivity and broad compatibility, remains an indispensable tool in the arsenal of the synthetic organic chemist. A thorough understanding of its introduction, cleavage, and the mechanistic underpinnings of these transformations is crucial for its successful application. By carefully selecting reagents and conditions, and being mindful of potential side reactions, researchers can continue to leverage the power of Boc chemistry to construct the complex molecules that drive innovation in medicine and materials science.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

El-Faham, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 19(9), 13497-13511. Retrieved from [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25035-25041. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. BOC deprotection [ms.bzchemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

Methodological & Application

Mastering Amine Synthesis: Detailed Application Notes for Reductive Amination of tert-Butyl (4-oxobutyl)carbamate

For researchers, medicinal chemists, and professionals in drug development, the efficient and controlled synthesis of secondary and tertiary amines is a cornerstone of molecular construction. Reductive amination stands out as a paramount strategy for forging C-N bonds, offering a high degree of control and broad substrate scope.[1] This guide provides an in-depth exploration of reductive amination protocols centered on a versatile and increasingly important building block: tert-butyl (4-oxobutyl)carbamate.

The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. This makes this compound an ideal starting material for the synthesis of mono-N-protected 1,4-diaminobutane derivatives, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for various amine substrates, and offer expert insights into optimizing reaction conditions and troubleshooting potential challenges.

The Mechanism of Reductive Amination: A Two-Step Symphony in One Pot

Reductive amination is a sequential process that elegantly combines the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its immediate reduction to the corresponding amine.[1] This one-pot approach is highly efficient and circumvents the issues of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[2]

The reaction proceeds as follows:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of this compound. This is followed by dehydration to form a protonated imine, known as an iminium ion. This step is typically the rate-determining step and is often favored in weakly acidic conditions which facilitate the departure of the water molecule.

-

Hydride Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the iminium ion. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion.

Diagram of the Reductive Amination Mechanism

Caption: Step-by-step workflow for the synthesis of tert-butyl (4-(benzylamino)butyl)carbamate.

Materials:

-

This compound

-

Benzylamine

-

Sodium Triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Add benzylamine (1.0-1.1 eq) to the solution at room temperature.

-

Stir the mixture for 60 minutes at room temperature to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The addition of STAB can be exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (4-(benzylamino)butyl)carbamate.

Protocol 2: Reductive Amination with a Primary Aromatic Amine (Aniline)

This protocol outlines the synthesis of tert-butyl (4-(phenylamino)butyl)carbamate. Aromatic amines are generally less nucleophilic than aliphatic amines, so the reaction may require slightly longer reaction times or the addition of a mild acid catalyst.

Materials:

-

This compound

-

Aniline

-

Sodium Triacetoxyborohydride (STAB)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Add aniline (1.0-1.1 eq).

-

(Optional) Add acetic acid (0.1-0.5 eq) to catalyze iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the product via flash column chromatography.

Protocol 3: Reductive Amination with a Secondary Amine (Morpholine)

This protocol details the synthesis of tert-butyl (4-morpholinobutyl)carbamate.

Materials:

-

This compound

-

Morpholine

-

Sodium Triacetoxyborohydride (STAB)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Combine this compound (1.0 eq) and morpholine (1.1-1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

-

Stir the reaction at room temperature for 6-12 hours.

-

Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude material by flash chromatography.

Quantitative Data Summary

| Entry | Amine | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |

| 1 | Benzylamine | STAB | DCM | 12-18 | 85-95 |

| 2 | Aniline | STAB | DCE | 18-24 | 70-85 |

| 3 | Morpholine | STAB | THF | 6-12 | 90-98 |

Yields are representative and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of STAB. For less reactive amines, the addition of a catalytic amount of acetic acid can be beneficial.

-

Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is minimized by using STAB, which is selective for the iminium ion. [3]* Workup: The quenching step with sodium bicarbonate is crucial to neutralize any remaining acid and decompose the borate byproducts. Ensure the aqueous layer is basic before extraction.

-

Purification: The Boc-protected amine products are generally stable and can be readily purified by silica gel chromatography.

Conclusion

Reductive amination of this compound is a robust and highly efficient method for the synthesis of a diverse range of N-substituted mono-Boc-protected 1,4-diaminobutanes. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and functional group tolerance, making this a valuable transformation in the toolkit of any synthetic chemist, particularly in the fields of medicinal chemistry and drug discovery. The protocols provided herein serve as a comprehensive guide to successfully implement this powerful reaction.

References

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Neelarapu, R., & Petukhov, P. A. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. National Institutes of Health. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Myers, A. G. (2007). Reductive Amination. Harvard University. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- Google Patents. Synthesis method of tert-butyl 2-(methylamino)

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75467, N-Butylbenzylamine. [Link]

-

Andrew, R. J., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. National Institutes of Health. [Link]

-

ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

Sources

Application Notes and Protocols for the Synthesis of Piperidine Derivatives from tert-Butyl (4-oxobutyl)carbamate

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be strategically functionalized to modulate pharmacological activity, improve pharmacokinetic properties, and reduce toxicity. The significance of piperidine derivatives is underscored by their presence in numerous drug classes, targeting a wide range of diseases from cancer to cardiovascular disorders.[1][2] Consequently, the development of robust and efficient synthetic routes to access diverse piperidine derivatives is of paramount importance to the drug development community.

This guide provides a comprehensive overview and detailed protocols for the synthesis of piperidine derivatives commencing from the readily accessible starting material, tert-Butyl (4-oxobutyl)carbamate. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer step-by-step experimental procedures, and discuss the critical parameters that ensure high-yielding and reproducible outcomes.

Strategic Overview: From Acyclic Precursor to Cyclic Piperidine Core

The primary strategy for the synthesis of the piperidine core from this compound hinges on an intramolecular reductive amination. This elegant transformation leverages the bifunctional nature of the starting material, which possesses both a protected amine (as a Boc-carbamate) and an aldehyde. The tert-butoxycarbonyl (Boc) protecting group is crucial in this context, as it prevents intermolecular side reactions and can be readily removed under acidic conditions post-cyclization.

The overall synthetic workflow can be conceptualized as a two-stage process:

-

Intramolecular Cyclization: The Boc-protected amino aldehyde undergoes an intramolecular reaction to form a cyclic iminium ion intermediate, which is then reduced in situ to yield the N-Boc-piperidine.

-

Deprotection and Further Functionalization: The Boc group is removed to unveil the secondary amine of the piperidine ring, which can then be subjected to a variety of functionalization reactions to generate a library of diverse derivatives.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow from this compound to piperidine derivatives.

Experimental Protocols

Part 1: Synthesis of N-Boc-Piperidine via Intramolecular Reductive Amination

The intramolecular reductive amination of this compound is a robust and high-yielding method for the construction of the N-Boc-piperidine scaffold. The choice of reducing agent is critical for the success of this reaction, with milder, more selective hydrides being preferred to avoid over-reduction or side reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose, as it is particularly effective for the reduction of iminium ions in the presence of aldehydes.[3]

Reaction Mechanism:

Caption: Mechanism of intramolecular reductive amination.

Materials and Reagents:

| Reagent | Grade | Supplier |

| This compound | ≥95% | Commercial Source |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Acetic Acid, Glacial | ACS Reagent, ≥99.7% | Commercial Source |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house Prep. |

| Anhydrous Sodium Sulfate | ACS Reagent | Commercial Source |

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Acid Catalyst: Add glacial acetic acid (1.1 eq) to the solution. The acid catalyzes the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-piperidine.

-

Purification: The crude product is often of high purity and can be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 85-95%

Part 2: Deprotection of N-Boc-Piperidine

The removal of the Boc protecting group is a critical step to enable further functionalization of the piperidine nitrogen. Acid-catalyzed deprotection is the most common and efficient method. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective reagent system for this transformation.[4]

Deprotection Mechanism:

Caption: Mechanism of acid-catalyzed Boc deprotection.

Materials and Reagents:

| Reagent | Grade | Supplier |

| N-Boc-Piperidine | As synthesized | - |

| Dichloromethane (DCM) | ACS Reagent | Commercial Source |

| Trifluoroacetic Acid (TFA) | ≥99% | Commercial Source |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house Prep. |

| Anhydrous Sodium Sulfate | ACS Reagent | Commercial Source |

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the N-Boc-piperidine (1.0 eq) in DCM (approximately 0.1 M).

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free piperidine base.

Expected Yield: >95% (often quantitative)

Part 3: N-Functionalization of the Piperidine Core

With the piperidine nitrogen deprotected, a vast array of derivatives can be synthesized through standard N-functionalization reactions such as N-alkylation and N-acylation.

Representative Protocol: N-Benzylation of Piperidine

-

Reaction Setup: To a solution of piperidine (1.0 eq) in an appropriate solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Upon completion, filter off the base and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the N-benzylpiperidine.

Data Summary: Key Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |

| Intramolecular Reductive Amination | NaBH(OAc)₃, Acetic Acid | DCM | 0 °C to RT | 4-12 h | 85-95% |

| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM | 0 °C to RT | 1-2 h | >95% |

| N-Benzylation | Benzyl Bromide, K₂CO₃ | ACN/DMF | RT | 6-12 h | Variable |

Conclusion and Future Perspectives

The synthesis of piperidine derivatives from this compound via intramolecular reductive amination is a highly efficient and versatile strategy. The protocols outlined in this guide provide a solid foundation for researchers to access a wide range of piperidine-based scaffolds for applications in drug discovery and development. The simplicity of the procedures, coupled with the high yields and purity of the products, makes this an attractive approach for both small-scale and large-scale synthesis. Future work in this area may focus on the development of enantioselective cyclization methods to access chiral piperidine derivatives and the expansion of the functionalization chemistry to create novel and diverse libraries of bioactive molecules.

References

-

D. O. Tymoshenko, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6267. [Link]

-

M. Wang, et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

DTIC (2025). Piperidine Synthesis. [Link]

-

ResearchGate (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

White Rose eTheses Online (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

CSIR-NIScPR (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

-

ResearchGate (2020). Piperidine nucleus in the field of drug discovery. [Link]

-

Organic Chemistry Portal. Reductive Amination Reaction Using Sodium Triacetoxyborohydride. [Link]

-

ResearchGate (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. [Link]

-

Common Organic Chemistry. Reductive Amination - Common Conditions. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-